molecular formula C14H18FN3O B15051233 1-(2-fluoroethyl)-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15051233
M. Wt: 263.31 g/mol
InChI Key: WBFFEMXRAXZXLJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound with a unique structure that combines a pyrazole ring with fluoroethyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methoxybenzylamine: This intermediate is synthesized by reacting 3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions.

    Formation of the pyrazole ring: The next step involves the cyclization of 3-methoxybenzylamine with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the fluoroethyl group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but differs in the presence of a naphthalene ring instead of a pyrazole ring.

    1-Fluoro-2-methoxyethane: This compound contains the fluoroethyl group but lacks the pyrazole and methoxyphenyl groups.

The uniqueness of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C14H18FN3O/c1-11-14(10-18(17-11)7-6-15)16-9-12-4-3-5-13(8-12)19-2/h3-5,8,10,16H,6-7,9H2,1-2H3

InChI Key

WBFFEMXRAXZXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)OC)CCF

Origin of Product

United States

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